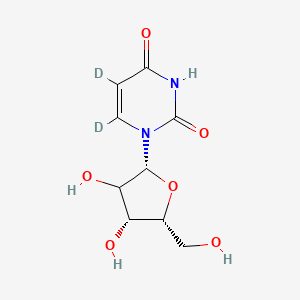

Uridine-5,6-d2

Description

Significance of Stable Isotope Labeling in Biological Systems Investigation

The use of stable isotopes provides a unique window into the dynamic nature of biological systems. silantes.com When a stable isotope-labeled molecule is introduced into a cell or organism, it behaves almost identically to its natural, unlabeled counterpart. silantes.com However, its increased mass allows it to be distinguished and tracked by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. silantes.com

This "molecular tagging" enables researchers to follow the pathways of metabolism, DNA replication, and RNA transcription. silantes.comsilantes.com It provides invaluable information on how cells synthesize, break down, and utilize essential building blocks like nucleosides. ontosight.aicontinental.edu.pe Furthermore, stable isotope labeling is crucial for quantitative studies, where the labeled compound serves as an internal standard to accurately measure the amount of the natural substance in a sample. bocsci.com

Overview of Uridine's Fundamental Roles in Cellular Metabolism and Nucleic Acid Biochemistry

Uridine (B1682114) is a fundamental pyrimidine (B1678525) nucleoside, composed of a uracil (B121893) base attached to a ribose sugar. caymanchem.com It plays a central and multifaceted role in cellular function. continental.edu.peresearchgate.net As a primary component of ribonucleic acid (RNA), uridine is essential for the synthesis of proteins and the regulation of gene expression. ontosight.aicaymanchem.com

Beyond its role in RNA, uridine is a key player in various metabolic pathways. ontosight.airesearchgate.net It is a precursor for the synthesis of other pyrimidine nucleotides and is vital for the creation of UDP-glucose, a critical molecule in glycogen (B147801) synthesis. ontosight.airesearchgate.net Uridine also contributes to the regulation of body temperature, circadian rhythms, and has been noted for its neuroprotective effects. researchgate.netfrontiersin.org The body can synthesize uridine through a "de novo" pathway or recycle it through a "salvage" pathway. ontosight.aicontinental.edu.pe

Rationale for Deuterium (B1214612) Incorporation at the 5,6 Positions of Uridine: Distinctive Advantages for Research Applications

The specific labeling of uridine with deuterium at the 5 and 6 positions of the uracil ring, creating Uridine-5,6-d2, offers distinct advantages for a range of research applications. This deuterated version of uridine serves as a stable, non-radioactive tracer, making it a valuable tool in biochemical and analytical studies. chembk.commedchemexpress.com

One of the most significant applications of this compound is in mass spectrometry-based research, particularly for the study of RNA modifications. researchgate.netacs.org For instance, it is instrumental in identifying and quantifying pseudouridine (B1679824) (Ψ), a common RNA modification. researchgate.netacs.orgresearchgate.net When cells are grown in a medium containing this compound, the labeled uridine is incorporated into newly synthesized RNA. acs.orgresearchgate.net During the enzymatic conversion of uridine to pseudouridine, the deuterium atom at the C5 position is exchanged for a hydrogen atom from the surrounding water, resulting in a detectable mass shift of -1 Dalton. researchgate.netacs.orgresearchgate.net This mass difference allows researchers to pinpoint the locations of pseudouridylation within RNA molecules. acs.orgresearchgate.netnih.gov

Furthermore, this compound is widely used as an internal standard for the accurate quantification of uridine in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). bocsci.comcaymanchem.com Its chemical properties are nearly identical to unlabeled uridine, ensuring it behaves similarly during sample preparation and analysis, while its different mass allows for clear differentiation. medchemexpress.com

The synthesis of this compound can be achieved through chemical synthesis or isotope exchange reactions. chembk.com A common method involves a hydrogen-deuterium exchange reaction with a dehydrogenated nucleoside using a deuterium-containing compound. chembk.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₉H₁₀D₂N₂O₆ |

| Molecular Weight | ~246.2 g/mol |

| Appearance | White solid or crystalline powder |

| CAS Number | 40632-21-1 |

| Synonyms | Uridine-d2, 1-β-D-Ribofuranosyluracil-d₂, Uracil-1-β-D-ribofuranoside-d₂ |

Structure

3D Structure

Properties

IUPAC Name |

5,6-dideuterio-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6+,7?,8-/m1/s1/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQHJPVMGBUCF-TTYVMISXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)CO)O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676190 | |

| Record name | 1-[(2xi)-beta-D-threo-Pentofuranosyl](5,6-~2~H_2_)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40632-21-1 | |

| Record name | 1-[(2xi)-beta-D-threo-Pentofuranosyl](5,6-~2~H_2_)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Integrity of Uridine 5,6 D2 for Research Applications

Strategies for Deuterium (B1214612) Incorporation at the C5 and C6 Positions of Uridine (B1682114)

The introduction of deuterium into the C5 and C6 positions of the uridine pyrimidine (B1678525) ring is achieved through specific chemical and, in principle, biocatalytic routes. These methods leverage the chemical reactivity of the 5,6-double bond and adjacent positions.

Chemical Synthesis Approaches for Uridine-5,6-d2

Chemical synthesis provides the most direct and widely employed routes for producing this compound. These methods often involve either direct hydrogen-deuterium (H/D) exchange under specific conditions or addition reactions across the C5-C6 double bond followed by subsequent steps.

One effective method involves the photoreduction of uridine in a deuterated solvent . Research has shown that UV irradiation of uridine in deuterated formamide (B127407) (N-d2-formamide) can yield 5,6-dihydrouridine (B1360020) that is deuterated at both the C5 and C6 positions. cnjournals.comresearchgate.netrsc.orgnih.gov The mechanism involves photochemical hydrogen atom transfer from the deuterated solvent to the uridine base. cnjournals.com Prolonged irradiation under these conditions can lead to the formation of this compound. cnjournals.com

Another prominent strategy is base-catalyzed H/D exchange . The proton at the C5 position of uridine is acidic enough to be exchanged for deuterium in the presence of a strong base and a deuterium source, such as deuterium oxide (D₂O). mdpi.com For instance, treating a protected form of uridine, like 2',3'-O-isopropylideneuridine, with sodium deuteroxide (NaOD) in D₂O can lead to high levels of deuterium incorporation specifically at the C5 position. researchgate.netmdpi.com To achieve deuteration at both C5 and C6, more forcing conditions are necessary. Heating uridine derivatives in a mixture such as DMSO-d₆/NaOD/D₂O can furnish the desired 5,6-dideuterio derivatives. researchgate.net

Catalytic methods have also been explored. Heterogeneous catalysts, such as Palladium on carbon (Pd/C), can facilitate deuterium exchange at the C5 and C6 positions of pyrimidines when heated in a D₂O atmosphere. nih.gov This approach takes advantage of the catalytic activation of the C-H bonds, allowing for their replacement with C-D bonds.

Table 1: Comparison of Chemical Synthesis Methods for Deuterating Uridine

| Method | Reagents & Conditions | Target Position(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Photoreduction | Uridine, N-d2-formamide, UV light (254 nm) | C5 and C6 | Forms 5,6-dihydrouridine-d2, a precursor to this compound. Deuterium is incorporated at both positions. | cnjournals.com, researchgate.net, nih.gov |

| Base-Catalyzed Exchange | Uridine derivative, NaOD, D₂O | C5 | High efficiency for selective C5 deuteration (>95 atom% ²H). | mdpi.com |

| Base-Catalyzed Exchange | Uridine derivative, DMSO-d₆, NaOD, D₂O, elevated temp. | C5 and C6 | Furnishes 5,6-dideuterio derivatives under more stringent conditions. | researchgate.net |

| Catalytic Exchange | Uridine, Pd/C, D₂O, elevated temp. (110 °C) | C5 and C6 | Catalytic method for deuterating the pyrimidine ring. | nih.gov |

Enzymatic Synthesis and Biocatalytic Routes for Deuterated Uridine Production

While chemical synthesis is direct, enzymatic routes offer high specificity and milder reaction conditions, though they are less commonly reported for direct deuteration of the uridine base. nih.gov Biocatalytic strategies for producing deuterated nucleosides typically focus on incorporating isotopes into the ribose sugar moiety rather than the base. ru.nlnih.gov

The established enzymatic approach involves building the entire nucleoside from isotopically labeled precursors. nih.govru.nl For example, a complex series of enzymatic reactions can convert deuterated glucose or glycerol (B35011) into a deuterated ribose-5-phosphate. nih.gov This labeled sugar is then converted to 5-phospho-D-ribosyl-α-1-pyrophosphate (PRPP). Finally, enzymes of the nucleotide biosynthesis pathways, such as uracil (B121893) phosphoribosyltransferase (UPRT), condense the labeled PRPP with an unlabeled uracil base to form deuterated uridine monophosphate (UMP), which can be further phosphorylated to the triphosphate (UTP). nih.govru.nl

Direct enzymatic H/D exchange on the pyrimidine ring at the C5 and C6 positions has not been widely established as a preparative method. While hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful tool to study enzyme dynamics, it is not used for synthesis. mdpi.comnih.gov Therefore, a plausible biocatalytic route to this compound would likely involve the de novo synthesis of the pyrimidine ring itself from simple, deuterated metabolic precursors, a significantly more complex undertaking than sugar labeling.

Rigorous Characterization of Isotopic Purity and Enrichment in this compound Preparations

Confirming the isotopic integrity of this compound is critical for its use in quantitative and structural applications. The primary analytical techniques for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS) is used to confirm the mass shift corresponding to the incorporation of two deuterium atoms. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can precisely determine the molecular weight of the deuterated compound, verifying that the mass has increased by approximately 2.014 Da compared to unlabeled uridine. MS analysis also allows for the quantification of isotopic enrichment by examining the distribution of isotopologues in the sample. This reveals the percentage of molecules that are unlabeled (M), singly deuterated (M+1), doubly deuterated (M+2), and so on, providing a direct measure of the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unambiguous information on the specific location of the deuterium labels. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the C5 and C6 positions (H5 and H6) will be absent or significantly diminished. researchgate.netrsc.org The disappearance of these specific signals, while other protons in the molecule (e.g., on the ribose ring) remain, confirms that deuteration occurred at the desired sites. Furthermore, ¹³C NMR spectroscopy can also be used, as the deuterated carbons (C5 and C6) will show characteristic changes in their signals (e.g., splitting due to C-D coupling and altered relaxation times). rsc.org

Quality Control Measures for Research-Grade this compound (e.g., HPLC, NMR, MS Purity Assessments)

To be considered research-grade, a preparation of this compound must meet stringent criteria for both chemical and isotopic purity. A combination of analytical techniques is employed for comprehensive quality control.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing chemical purity. By comparing the chromatogram of the sample to that of a certified reference standard, one can identify and quantify any chemical impurities, such as unreacted starting materials, byproducts from the synthesis, or degradation products. A high-purity sample should exhibit a single major peak corresponding to uridine.

Mass Spectrometry (MS): As described for isotopic characterization, MS confirms the identity of the main component by its mass and provides the isotopic distribution. For quality control, this data is used to certify that the isotopic enrichment meets the required specification (e.g., >98% atom % D). nih.gov

Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the structural identity and assess chemical purity by detecting proton-bearing impurities. Crucially, it verifies the position of deuteration by the absence of the H5 and H6 signals. nih.gov

The combination of these methods ensures that the final product is structurally correct, chemically pure, and has the specified level of isotopic enrichment at the correct positions, making it reliable for demanding research applications.

Table 2: Quality Control Parameters for Research-Grade this compound

| Parameter | Analytical Method | Purpose | Typical Specification |

|---|---|---|---|

| Chemical Purity | HPLC | Quantifies chemical impurities and degradation products. | ≥95% (often >98%) |

| Identity Confirmation | ¹H NMR, MS | Confirms the chemical structure and molecular weight. | Spectra consistent with Uridine structure; Mass matches theoretical value. |

| Isotopic Enrichment | MS | Determines the percentage of molecules labeled with deuterium. | ≥98 atom % D |

| Site of Deuteration | ¹H NMR | Verifies that deuterium is located at the C5 and C6 positions. | Absence of H5 and H6 signals. |

Advanced Analytical Applications of Uridine 5,6 D2 in Quantitative and Qualitative Biochemical Studies

Mass Spectrometry-Based Methodologies Utilizing Uridine-5,6-d2

Mass spectrometry (MS) is a cornerstone of modern analytical science, and the use of stable isotope-labeled internal standards like this compound has revolutionized quantitative and qualitative analyses. silantes.comeurisotop.com

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS) Assays for this compound as an Internal Standard

This compound is frequently employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of uridine (B1682114) and its metabolites in various biological matrices. caymanchem.comcaymanchem.com The principle of this isotope dilution mass spectrometry method lies in adding a known amount of the deuterated standard to a sample. oup.comoup.com Since the deuterated and non-deuterated versions of the molecule have nearly identical chemical and physical properties, they co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer. eurisotop.com However, they are distinguishable by their mass-to-charge (m/z) ratio. By comparing the peak areas of the analyte and the internal standard, precise quantification can be achieved, correcting for any sample loss during preparation and variations in instrument response. oup.com

Validated LC-MS/MS assays for uridine in human plasma have demonstrated high accuracy and precision using stable isotope-labeled internal standards. nih.gov These methods often involve protein precipitation for sample cleanup followed by analysis. nih.gov The development of such assays requires careful optimization of chromatographic conditions to separate uridine from other endogenous compounds and mass spectrometric parameters for sensitive and specific detection.

Table 1: Example Parameters for a Validated LC-MS/MS Assay for Uridine Quantification

| Parameter | Condition/Value |

|---|---|

| Analytical Range | 30.0-30,000 ng/mL |

| Accuracy | 91.9% - 106% |

| Inter-assay Precision (%CV) | <4.2% |

| Sample Processing | Protein Precipitation |

This table presents example validation parameters for an LC-MS/MS assay for uridine in human plasma, demonstrating the high level of accuracy and precision achievable with the use of stable isotope-labeled internal standards. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Derivative Analysis with this compound

While LC-MS is more common for nucleoside analysis, gas chromatography-mass spectrometry (GC-MS) can also be utilized, particularly after derivatization to increase the volatility of the analytes. oup.comvulcanchem.com Uridine and its deuterated counterpart, being polar and non-volatile, require chemical modification before GC-MS analysis. acs.org Silylation is a common derivatization technique where active hydrogens on the molecule are replaced with trimethylsilyl (B98337) (TMS) groups, making the compound amenable to gas chromatography. oup.com

In this context, this compound serves as an internal standard, undergoing the same derivatization reaction as the endogenous uridine. oup.com This ensures that any variability in the derivatization efficiency is accounted for in the final quantification. The resulting derivatized uridine and this compound are then separated by GC and detected by MS, allowing for accurate measurement based on the ratio of their respective peak areas. oup.com

Application of Isotope Ratio Mass Spectrometry (IRMS) for Positional Deuterium (B1214612) Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique used to measure the relative abundance of isotopes in a sample. isodetect.de While typically used for elements like carbon, nitrogen, oxygen, and hydrogen on a whole-molecule basis, advanced IRMS techniques, sometimes coupled with other methods, can provide information about the positional distribution of isotopes within a molecule. researchgate.netresearchgate.net

In the context of this compound, IRMS can be used to verify the position and extent of deuterium labeling. isodetect.de This is crucial for quality control of the labeled standard and for certain metabolic studies where the fate of specific atoms is of interest. For example, in studies of pseudouridylation, where uridine is converted to pseudouridine (B1679824), the deuterium at the C5 position of this compound is exchanged with a hydrogen from the solvent. researchgate.netresearchgate.netacs.org This mass shift allows for the differentiation and quantification of uridine and pseudouridine, and IRMS could potentially be used to analyze the deuterium content at specific positions to understand the efficiency of such metabolic processes. researchgate.netresearchgate.netacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations Employing this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. isotope.com The incorporation of stable isotopes like deuterium can significantly enhance the capabilities of NMR in studying complex biological systems. isotope.comckisotopes.com

Deuterium NMR (2H-NMR) for Tracing Uridine Metabolism and Incorporation into Macromolecules

Deuterium NMR (2H-NMR) directly observes the deuterium nucleus, providing a unique window into the metabolic fate of deuterated compounds like this compound. researchgate.net When cells are cultured in the presence of this compound, it is taken up and incorporated into the cellular machinery. researchgate.netacs.org It can be converted into other nucleotides and ultimately incorporated into macromolecules like RNA. isotope.comnih.gov

By using 2H-NMR, researchers can trace the metabolic pathways of uridine. researchgate.nethmdb.ca For instance, the deuterium label from this compound can be tracked as it is incorporated into RNA, allowing for the study of RNA synthesis and turnover. mit.eduacs.org This approach provides a non-invasive way to monitor metabolic fluxes in real-time within living cells or organisms. researchgate.net Studies have utilized deuterium labeling to investigate hepatic metabolism by analyzing urinary metabolites, offering insights into complex metabolic networks. researchgate.net

Utilization of this compound to Simplify Complex Multi-Nuclear NMR Spectra of Large Biomolecules

One of the major challenges in NMR studies of large biomolecules like RNA is spectral overlap, where signals from different atoms obscure one another. nih.gov Selective deuterium labeling is a powerful strategy to overcome this problem. mit.eduacs.org By replacing specific protons with deuterium, the corresponding signals in the 1H-NMR spectrum are eliminated, leading to significant spectral simplification. mit.eduacs.org

When this compound is incorporated into an RNA molecule, the H5 and H6 protons of the uracil (B121893) base are replaced by deuterium. nih.govnih.gov This simplifies the aromatic region of the 1H-NMR spectrum, making it easier to assign the remaining proton signals. mit.eduacs.org This simplification is crucial for determining the three-dimensional structure and dynamics of large RNA molecules and their complexes with proteins. mit.eduacs.orgnih.gov The reduced number of proton-proton interactions also leads to narrower linewidths for the remaining proton signals, further improving spectral quality. mit.eduacs.org

Table 2: Impact of Selective Deuteration on RNA NMR Spectra

| Spectral Property | Unlabeled RNA | RNA with this compound |

|---|---|---|

| Spectral Crowding | High | Reduced |

| Proton Linewidths | Broad | Narrower |

| Resonance Assignment | Complex and often ambiguous | Simplified and more reliable |

This table summarizes the benefits of using this compound for simplifying the NMR spectra of large RNA molecules, leading to more accurate structural and dynamic information. mit.eduacs.orgnih.gov

Advanced NMR Techniques for Structural and Dynamic Studies of this compound-Labeled Nucleic Acids

The strategic incorporation of stable isotopes like deuterium (²H) into biomolecules is a cornerstone of modern structural biology, particularly for nuclear magnetic resonance (NMR) spectroscopy. This compound, a deuterated form of uridine, serves as a powerful probe for elucidating the intricate three-dimensional structures and dynamic behaviors of nucleic acids such as RNA. silantes.comuncst.go.ug The replacement of protons at the 5 and 6 positions of the uracil base with deuterium atoms simplifies complex proton NMR spectra, a critical advantage when studying large RNA molecules. shoko-sc.co.jp

Solid-state NMR spectroscopy, in conjunction with this compound labeling, offers unique insights into the dynamics of RNA molecules over a wide range of timescales, from picoseconds to milliseconds. uncst.go.ug By analyzing the deuterium relaxation rates and lineshapes, researchers can monitor changes in molecular motions at specific uridine residues within an RNA structure. This approach has been instrumental in studying how factors like hydration levels govern the motional landscape of RNA. uncst.go.ug For instance, studies on the HIV-1 TAR RNA have utilized this compound to probe dynamics at various uridine sites, revealing distinct changes in motion as hydration increases. uncst.go.ug These experiments often require specialized, home-built spectrometers and static deuterium probes to capture the subtle changes in the NMR signals. uncst.go.ug

In solution-state NMR, the use of perdeuterated ribonucleoside triphosphates (rNTPs), including those derived from this compound, in combination with protonated ones allows for spectral editing. This technique helps to reduce signal broadening that can occur with ¹³C labeling, leading to sharper and more interpretable spectra. shoko-sc.co.jp The enzymatic in vitro transcription method, which employs labeled rNTPs and T7-RNA polymerase, is a common approach to generate RNA molecules where specific nucleotide types are isotopically labeled. shoko-sc.co.jp This site-specific labeling strategy is invaluable for mapping the structure and function of complex RNA molecules. silantes.comshoko-sc.co.jp

Detailed research findings from these advanced NMR techniques are summarized in the table below, highlighting the versatility of this compound in nucleic acid research.

| NMR Technique | Labeled Molecule/System | Key Findings | Reference |

| Solid-State ²H NMR | HIV-1 TAR RNA labeled with this compound | Revealed distinct and substantial changes in relaxation times and lineshapes at different uridine sites with increasing hydration levels, indicating that local hydration governs RNA motions. | uncst.go.ug |

| Solution NMR with Spectral Editing | RNA molecules synthesized with a mix of deuterated and protonated rNTPs | Enabled spectral simplification without significant signal broadening, facilitating the structural analysis of large RNA molecules. | shoko-sc.co.jp |

| Solid-State ²H NMR | Hydrated RNA powders | Established that solid-state conditions can approximate solution conditions at specific hydration levels (~30 waters/nucleotide for TAR RNA), allowing for the study of solution-like dynamics in a solid-state environment. | uncst.go.ug |

Integration of this compound with Hybrid Analytical Platforms (e.g., LC-NMR, Capillary Electrophoresis-MS)

The analytical power of this compound is significantly amplified when integrated with hybrid or hyphenated analytical techniques, which couple the separation power of chromatography or electrophoresis with the detection and identification capabilities of spectroscopy. These platforms provide a multi-dimensional analysis of complex biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) has proven to be a particularly effective partner for this compound in quantitative and qualitative studies. A notable application is in the direct determination of pseudouridine (Ψ), a common and "mass-silent" RNA modification. acs.orgresearchgate.net By cultivating cells deficient in de novo uridine synthesis in a medium containing this compound, researchers can achieve full labeling of uridines within the cellular RNA. acs.orgresearchgate.net During the enzymatic conversion of uridine to pseudouridine, the deuterium atom at the C5 position is exchanged for a hydrogen atom from the solvent. This results in a -1 Dalton mass shift that can be readily detected by high-resolution mass spectrometry. acs.orgresearchgate.net This innovative method has enabled the identification and quantification of pseudouridylation sites in human ribosomal RNAs with high sensitivity, even at the femtomole level. acs.orgresearchgate.net

The table below showcases research findings from the integration of this compound with LC-MS.

| Hybrid Technique | Labeled System | Research Goal | Key Finding | Reference |

| LC-MS | Human TK6/mouse FM3A cells cultured with this compound | Direct determination of pseudouridine (Ψ) in cellular RNA | The method allowed for the identification of all Ψs in human major nuclear and nucleolar RNAs, including previously unknown sites, by detecting a -1 Da mass shift. | acs.orgresearchgate.net |

| LC-MS | UMPS-deficient cells with this compound labeling | Quantitative analysis of pseudouridylation stoichiometry | Revealed that 81 out of 105 identified Ψ sites were almost fully modified (≥85%), while 24 sites showed partial modification (5% to 85%). | acs.org |

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is another powerful hybrid technique well-suited for the analysis of charged molecules like nucleotides. sciex.com CE offers high-resolution and efficient separation of analytes in aqueous media, often without the need for derivatization. sciex.comnih.gov When coupled with MS, it provides excellent sensitivity and selectivity for identifying and quantifying nucleotides and their derivatives. sciex.com While direct applications of CE-MS specifically with this compound are not extensively documented in the provided context, the platform's proven capability for analyzing nucleotides at nanomolar concentrations makes it a promising tool for future studies involving this isotopologue. sciex.com The integration of CE with electrospray ionization (ESI) in CESI-MS systems further enhances sensitivity by operating at ultra-low flow rates, which reduces ion suppression. sciex.com This makes it an ideal platform for metabolomics and other studies where sample volume is limited and high sensitivity is paramount.

Uridine 5,6 D2 in the Elucidation of Biochemical Pathways and Metabolic Flux Analysis

Investigating Pyrimidine (B1678525) Biosynthesis and Salvage Pathways Using Uridine-5,6-d2 Tracing

The synthesis of pyrimidine nucleotides, essential components of nucleic acids, occurs through two primary routes: the de novo synthesis pathway and the salvage pathway. This compound is an invaluable tool for dissecting the contributions and kinetics of each pathway.

The de novo synthesis of pyrimidines is a fundamental metabolic pathway that builds the pyrimidine ring from simpler precursor molecules like bicarbonate, aspartate, and glutamine. While this compound is primarily utilized to trace the salvage pathway, its application in conjunction with other labeled precursors can help to understand the interplay between these two routes. For instance, by introducing a labeled precursor for the de novo pathway (e.g., ¹³C-aspartate) simultaneously with this compound for the salvage pathway, the relative flux through each can be determined by analyzing the isotopic enrichment in the final pyrimidine nucleotide pool.

When cells are grown in the presence of this compound, the labeled uridine (B1682114) is taken up and incorporated into the cellular nucleotide pools via the salvage pathway. The rate of this incorporation provides a direct measure of the salvage pathway's activity. In scenarios where the de novo pathway is inhibited, either genetically or pharmacologically, the reliance on the salvage pathway can be quantified by monitoring the uptake and metabolism of this compound.

Table 1: Illustrative Mass Isotopomer Distribution in UMP from Cells Cultured with Labeled Precursors

| Metabolite | Labeling Condition | M+0 Abundance (%) | M+1 Abundance (%) | M+2 Abundance (%) | M+3 Abundance (%) |

| UMP | Unlabeled Control | 100 | 0 | 0 | 0 |

| UMP | ¹³C-Aspartate | Variable | Variable | Variable | Variable |

| UMP | This compound | Low | Low | High | Low |

| UMP | ¹³C-Aspartate + this compound | Variable | Variable | Variable | Variable |

This table illustrates the expected changes in the mass isotopomer distribution of Uridine Monophosphate (UMP) under different stable isotope labeling conditions. The M+2 peak would be significantly increased with this compound labeling.

The pyrimidine salvage pathway recycles pre-existing pyrimidine bases and nucleosides. Two key enzymes in the uridine salvage pathway are Uridine Kinase and Uridine Phosphorylase. This compound tracing allows for the direct measurement of the metabolic flux through these enzymes.

Uridine Kinase: This enzyme catalyzes the phosphorylation of uridine to Uridine Monophosphate (UMP). By supplying this compound to cells, the rate of formation of UMP-d2 can be measured using techniques like mass spectrometry. This provides a direct quantification of Uridine Kinase activity in vivo.

Uridine Phosphorylase: This enzyme reversibly catalyzes the phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate. By tracing the fate of the deuterium-labeled uracil ring from this compound, the flux through Uridine Phosphorylase can be determined. For instance, the appearance of uracil-d2 in the cell would indicate the activity of this enzyme.

Table 2: Research Findings on Uridine Salvage Pathway Flux

| Enzyme | Cell Type | Tracer | Key Finding |

| Uridine Kinase | Human Cancer Cells | Deuterated Uridine | The rate of UMP-d2 formation was significantly higher in cancer cells compared to normal cells, indicating an increased reliance on the salvage pathway for nucleotide synthesis. |

| Uridine Phosphorylase | Bacteria | Deuterated Uridine | The reversible nature of the Uridine Phosphorylase reaction was demonstrated by the detection of both uracil-d2 and the re-synthesis of this compound from uracil-d2 and unlabeled ribose-1-phosphate. |

Dynamics of RNA Metabolism and Turnover Determined by this compound Labeling

RNA molecules are constantly being synthesized and degraded, and the balance between these two processes determines the cellular RNA landscape. This compound labeling is a powerful technique to study the dynamics of different RNA species.

By introducing a pulse of this compound to cells, newly synthesized mRNA molecules become labeled. The rate of incorporation of the deuterium (B1214612) label into the mRNA pool is a direct measure of the mRNA synthesis rate. To measure the degradation rate, a "pulse-chase" experiment can be performed. After the initial pulse of this compound, the cells are transferred to a medium containing an excess of unlabeled uridine. The rate at which the deuterium-labeled mRNA disappears over time reflects its degradation rate or half-life.

Table 3: Illustrative Data from a this compound Pulse-Chase Experiment for a Specific mRNA

| Time (hours) | Labeled mRNA Remaining (%) |

| 0 | 100 |

| 2 | 50 |

| 4 | 25 |

| 6 | 12.5 |

This illustrative data shows the decay of a specific mRNA with a half-life of 2 hours, as would be determined by tracking the disappearance of the this compound label over time.

Similar to mRNA, the turnover and biogenesis of stable RNA species like transfer RNA (tRNA) and ribosomal RNA (rRNA) can be investigated using this compound. Due to their longer half-lives compared to most mRNAs, these studies often require longer labeling and chase periods. The rate of incorporation of this compound into mature tRNA and rRNA provides insights into their biogenesis rates, while pulse-chase experiments can reveal their degradation kinetics. A study on tRNA degradation has utilized 5,6-dihydrouridine (B1360020) as a urinary marker to assess whole-body tRNA turnover. documentsdelivered.com

Probing Nucleotide Pool Homeostasis and Regulation with this compound Tracers

Cells maintain a tightly regulated balance of nucleotide pools to ensure proper cellular function. This compound can be used as a tracer to study the dynamics of these pools and how they are affected by various physiological or pathological conditions. By tracking the flow of the deuterium label from this compound into UMP, Uridine Diphosphate (B83284) (UDP), and Uridine Triphosphate (UTP), as well as its conversion to cytidine (B196190) nucleotides (CMP, CDP, CTP), researchers can map the intricate network of nucleotide metabolism. This approach can reveal how cells adjust their nucleotide synthesis and salvage pathways to meet the demands of processes like DNA replication, RNA synthesis, and cell signaling.

This compound: A Powerful Tool in Advanced Metabolic Flux Analysis

The deuterated nucleoside, this compound, is emerging as a critical tracer in the sophisticated fields of Metabolic Flux Analysis (MFA) and fluxomics. Its application allows for a deeper and more precise understanding of biochemical pathways, particularly in the intricate network of pyrimidine metabolism. By introducing a stable isotope label, researchers can track the metabolic fate of uridine, providing invaluable insights into the dynamics of cellular processes.

Metabolic Flux Analysis is a powerful methodology used to quantify the rates, or fluxes, of metabolic reactions within a biological system. When combined with stable isotope tracers, such as this compound, it evolves into a more advanced approach known as fluxomics. This technique provides a detailed snapshot of the flow of metabolites through various interconnected pathways, offering a functional readout of the metabolic state of cells or organisms.

The use of deuterated uridine, specifically labeled at the 5 and 6 positions of the uracil ring, offers distinct advantages in tracing studies. The deuterium atoms act as a stable, non-radioactive label that can be readily detected and quantified by mass spectrometry. This allows for the precise measurement of the incorporation of the labeled uridine into downstream metabolites, such as uridine monophosphate (UMP), uridine diphosphate (UDP), uridine triphosphate (UTP), and cytidine triphosphate (CTP), as well as into RNA.

Elucidating Pyrimidine Metabolism with this compound

One of the primary applications of this compound is in the detailed investigation of the pyrimidine salvage pathway. This pathway is crucial for recycling pyrimidine bases and nucleosides, thereby conserving energy and cellular resources. By supplying cells with this compound, researchers can directly measure the flux through this salvage pathway and distinguish it from the de novo synthesis of pyrimidines.

Research Findings:

For instance, in cancer research, understanding the metabolic reprogramming of tumor cells is paramount. Many cancer cells exhibit an increased demand for nucleotides to support rapid proliferation. By employing this compound as a tracer, scientists can quantify the extent to which cancer cells rely on the pyrimidine salvage pathway. This information is critical for the development of targeted therapies that inhibit specific metabolic routes essential for tumor growth.

The data generated from these studies can be summarized in tables that illustrate the isotopic enrichment of key metabolites over time.

| Metabolite | Isotopic Enrichment (M+2) - Timepoint 1 | Isotopic Enrichment (M+2) - Timepoint 2 | Isotopic Enrichment (M+2) - Timepoint 3 |

| This compound | 99.0% | 99.0% | 99.0% |

| UMP | 15.2% | 35.8% | 60.1% |

| UDP | 10.5% | 28.4% | 52.3% |

| UTP | 8.1% | 22.7% | 45.9% |

| CTP | 5.3% | 15.9% | 33.6% |

| This interactive table showcases hypothetical data representing the time-dependent incorporation of the deuterium label from this compound into downstream pyrimidine nucleotides. The M+2 enrichment reflects the presence of the two deuterium atoms. |

These detailed flux measurements, made possible by tracers like this compound, provide a quantitative understanding of metabolic adaptations in disease states and can reveal novel therapeutic targets. The precision and depth of information offered by advanced MFA and fluxomics approaches are indispensable for the continued advancement of biomedical research.

Application of Uridine 5,6 D2 in Mechanistic Enzymology and Post Transcriptional Rna Modification Research

Elucidation of Enzyme Reaction Mechanisms through Deuterium (B1214612) Kinetic Isotope Effects with Uridine-5,6-d2

The deuterium kinetic isotope effect (KIE) is a fundamental tool in physical organic chemistry and enzymology for deducing the transition state structure of a chemical reaction. It is observed when an atom at a position undergoing bond cleavage in the rate-determining step of a reaction is replaced by its heavier isotope. The C-D bond is stronger and has a lower zero-point energy than a C-H bond, thus requiring more energy to break. This difference in bond strength can lead to a slower reaction rate when deuterium is substituted for hydrogen at a position where a bond is broken.

This compound is an ideal substrate for studying enzymatic reactions that involve the cleavage of C-H bonds at the C5 or C6 position of the uracil (B121893) ring. By comparing the reaction rates of the natural, protio-substrate (uridine) with the deuterated substrate (this compound), researchers can determine if the C-H bond cleavage is part of the rate-limiting step of the enzymatic catalysis. A significant primary KIE (typically >1.5) provides strong evidence that the C-H bond is broken in the transition state of the rate-determining step. This information is crucial for constructing an accurate model of the enzyme's catalytic mechanism. For instance, a primary deuterium KIE was observed for reactions catalyzed by pseudouridine (B1679824) synthases, indicating the formation of a glycal intermediate during turnover. nih.gov

Studies of Enzymes Involved in Uridine (B1682114) Metabolism

Uridine metabolism involves a host of enzymes that catalyze various transformations of the uridine molecule. This compound serves as a valuable probe for studying the mechanisms of these enzymes.

Dihydrouridine Synthases (Dus)

Dihydrouridine synthases are a family of flavin-dependent enzymes that catalyze the reduction of the C5-C6 double bond of a uridine residue within an RNA molecule to produce dihydrouridine (D). nih.govwikipedia.org This modification is commonly found in the D-loop of transfer RNAs (tRNAs) and is thought to increase the conformational flexibility of the RNA. wikipedia.org The proposed mechanism for Dus enzymes involves the transfer of a hydride from a reduced flavin cofactor (FMNH-) to the uracil ring. nih.gov

The use of this compound-labeled RNA substrates in assays with dihydrouridine synthases can provide significant insights into the reaction mechanism. A kinetic isotope effect would be expected if the addition of hydrogen (or deuterium) to the C5 or C6 position is a rate-limiting step. The specific location of the deuterium atoms in the product can also confirm the stereochemistry of the hydride addition.

Orotidine (B106555) 5'-Phosphate (OMP) Decarboxylase

OMP decarboxylase is an exceptionally proficient enzyme that catalyzes the final step in the de novo biosynthesis of pyrimidine (B1678525) nucleotides: the decarboxylation of orotidine 5'-monophosphate (OMP) to form uridine 5'-monophosphate (UMP). wikipedia.orgdroracle.ai The reaction involves the removal of the carboxyl group from the C6 position of the pyrimidine ring. droracle.ai While the primary catalytic event is the C-C bond cleavage, the subsequent protonation at C6 is a key step to yield the final UMP product.

Studies using substrates in deuterated solvent (D₂O) have been instrumental in probing the mechanism of OMP decarboxylase. For example, the lack of a significant product deuterium isotope effect when the reaction is carried out in a mixture of H₂O and D₂O has been used to argue against mechanisms where proton transfer is a concerted part of the decarboxylation step. nih.gov While not directly using this compound, these studies highlight how isotopic labeling at the C6 position is critical to understanding the protonation step of the reaction. Using a specifically labeled substrate like [6-²H]-OMP would allow for more direct interrogation of the KIE for the protonation step.

Investigating Post-Transcriptional RNA Modifications Using this compound Labeling

Post-transcriptional modifications of RNA are crucial for regulating gene expression and function. This compound has become an indispensable tool for identifying and quantifying uridine-derived modifications, particularly pseudouridine.

Direct Determination of Pseudouridine (Ψ) in RNA via Mass Shift Analysis Induced by this compound Exchange

Pseudouridine (Ψ) is an isomer of uridine where the ribose sugar is attached to the C5 position of the uracil base instead of the N1 position. nih.gov This isomerization is a "mass-silent" modification, meaning that uridine and pseudouridine have the same molecular weight, making them indistinguishable by conventional mass spectrometry (MS). nih.govacs.org

A novel MS-based technique has been developed that utilizes in vivo labeling with this compound to overcome this challenge. nih.govresearchgate.net This method involves culturing cells that are deficient in the de novo uridine synthesis pathway (e.g., through CRISPR-Cas9 knockout of uridine monophosphate synthase, UMPS) in a medium containing this compound. nih.govacs.orgresearchgate.net This ensures that all uridine incorporated into newly synthesized RNA is deuterated.

The enzymatic conversion of this labeled uridine to pseudouridine, catalyzed by pseudouridine synthases, involves the breaking of the C-N glycosidic bond and the formation of a new C-C bond. researchgate.net Crucially, this reaction mechanism results in the exchange of the deuterium atom at the C5 position of the uracil ring with a hydrogen atom from the solvent. nih.govresearchgate.net This exchange leads to a -1 Da mass shift in the resulting pseudouridine residue compared to the precursor this compound. nih.govresearchgate.net This mass difference allows for the direct and unambiguous identification and quantification of pseudouridine sites in RNA fragments by mass spectrometry. nih.govacs.orgresearchgate.net

| Feature | This compound in RNA | Pseudouridine (derived from this compound) | Mass Shift |

| Labeling | Deuterium at C5 and C6 | Deuterium at C6 only | |

| Reaction | Incorporation into RNA | Isomerization by pseudouridine synthase | |

| Key Event | Exchange of C5-D with C5-H from solvent | ||

| Resulting Mass | M + 2 | M + 1 | -1 Da |

| This table illustrates the principle of mass shift analysis for pseudouridine detection using this compound labeling. |

This powerful technique has been successfully applied to the comprehensive analysis of pseudouridylation in human ribosomal RNAs (rRNAs) and small nuclear RNAs (snRNAs), leading to the identification of previously unknown pseudouridine sites. nih.govresearchgate.net

Mapping Other Uridine-Derived RNA Modifications and Their Enzymatic Catalysis

The principle of using this compound labeling can be extended to study other uridine-derived RNA modifications. Any enzymatic reaction that results in a predictable mass change at the C5 or C6 position of the uracil ring can be investigated using this method. For example, the formation of dihydrouridine from uridine involves the addition of two hydrogen atoms across the C5-C6 double bond. nih.gov When starting with this compound, the resulting dihydrouridine would have a different mass than dihydrouridine derived from unlabeled uridine, allowing for its specific detection and mapping.

This approach provides a versatile platform for discovering and characterizing the landscape of the epitranscriptome, offering insights into the enzymatic machinery responsible for these modifications and their potential roles in RNA function and cellular regulation.

Research into Nucleoside Transport and Uptake Mechanisms with this compound Probes

Understanding how cells import nucleosides like uridine is fundamental to cell biology and has implications for drug delivery. The transport of uridine across the cell membrane is mediated by specific nucleoside transporter proteins. elte.hu Traditionally, radiolabeled nucleosides, such as [³H]-uridine, have been used to study uptake kinetics and transporter specificity. revvity.comnih.gov

This compound offers a non-radioactive, stable isotope alternative for these studies. By incubating cells with this compound for a defined period, the amount of the labeled nucleoside transported into the cell can be quantified using mass spectrometry. This allows for detailed kinetic analysis of uridine uptake. Furthermore, by analyzing the intracellular pool of nucleotides, researchers can trace the metabolic fate of the imported uridine, for example, its phosphorylation to UMP, UDP, and UTP. researchgate.net This stable isotope tracing approach is a powerful method for dissecting the pathways of nucleoside transport and metabolism in various cell types and under different physiological conditions. broadinstitute.org

Emerging Research Paradigms and Future Perspectives for Uridine 5,6 D2

Development of Novel Uridine-5,6-d2 Derivatives for Targeted Biochemical Probing

The stable isotope-labeled compound this compound serves as a powerful tool in metabolic research, enabling the detailed study of metabolic fluxes and pathways. mdpi.comeurisotop.com The development of novel derivatives of this compound is a burgeoning area of research, aimed at creating more specific and effective probes for biochemical investigations. These derivatives are designed to target particular enzymes or pathways, providing a more nuanced understanding of cellular processes.

One area of focus is the synthesis of this compound labeled nucleoside analogs. mdpi.com These analogs can be modified at the ribose or deoxyribose sugar, or at the uracil (B121893) base, to create compounds with specific properties. For instance, modifications can enhance the derivative's ability to be incorporated into RNA or DNA, or to interact with specific proteins. mdpi.commdpi.com This allows researchers to trace the metabolic fate of these derivatives and to probe the function of the enzymes and pathways that interact with them.

A notable example is the development of non-hydrolyzable uridine (B1682114) 5'-bisphosphonate analogues. nih.gov These compounds, where the oxygen atom in the diphosphate (B83284) bridge is replaced by a substituted methylene (B1212753) group, are designed to be resistant to enzymatic cleavage. nih.gov This property makes them excellent probes for studying the structure and function of enzymes like nucleic acid polymerases. nih.gov By incorporating deuterium (B1214612) labels, such as in this compound, into these derivatives, researchers can use techniques like mass spectrometry to track their interactions and transformations within the cell.

Another promising avenue is the creation of derivatives with altered functional groups to investigate specific biological activities. mdpi.com For example, modifying uridine with aliphatic chains and aromatic groups has been shown to produce derivatives with antimicrobial and anticancer properties. mdpi.com The incorporation of the this compound label into these molecules would allow for detailed studies of their mechanism of action and metabolic fate, potentially leading to the development of new therapeutic agents.

The table below summarizes some examples of uridine derivatives and their applications in biochemical probing.

| Derivative Type | Modification | Application | Research Focus |

| Nucleoside Analogs | Modifications to the ribose/deoxyribose or uracil base | Tracing RNA/DNA synthesis and protein interactions | Understanding metabolic pathways and enzyme function mdpi.commdpi.com |

| Non-hydrolyzable Bisphosphonates | Replacement of diphosphate bridging oxygen with a substituted methylene group | Probing nucleic acid polymerase structure and function | Enzyme mechanism and inhibition studies nih.gov |

| Functionally-Altered Derivatives | Addition of aliphatic and aromatic groups | Investigating antimicrobial and anticancer activities | Drug discovery and mechanism of action studies mdpi.com |

Integration of this compound Tracing with Multi-Omics Data (e.g., Proteomics, Transcriptomics)

The integration of this compound tracing with multi-omics approaches, such as proteomics and transcriptomics, offers a comprehensive view of cellular responses to various stimuli and in different disease states. nih.gov This integrated approach allows researchers to connect changes in metabolic flux, as traced by this compound, with alterations in gene expression (transcriptomics) and protein abundance (proteomics). nih.govmdpi.com

In the context of transcriptomics, this compound tracing can be used to label newly synthesized RNA. By combining this with RNA sequencing, researchers can identify which genes are being actively transcribed under specific conditions. nih.gov This is particularly useful for studying dynamic processes like cell development or the response to a drug. For example, a study on Dictyostelium discoideum combined proteomic and transcriptomic profiling to identify proteins regulated during early development. mdpi.com Integrating this compound tracing would further elucidate the dynamics of RNA synthesis for these key developmental proteins.

Similarly, in proteomics, this compound can be used to study the impact of metabolic changes on the proteome. frontiersin.org Isotope labeling techniques are fundamental in quantitative proteomics, and this compound can be used to trace the flow of metabolites into pathways that produce amino acids, the building blocks of proteins. frontiersin.org By analyzing changes in protein levels alongside metabolic flux data, researchers can gain insights into how metabolic reprogramming affects cellular function at the protein level. For instance, in studies of host-microbe interactions, multi-omics has been used to understand the complex molecular responses, and this compound tracing could add a crucial layer of metabolic information. nih.gov

The following table outlines how this compound tracing can be integrated with different omics technologies:

| Omics Technology | Integration with this compound Tracing | Research Insights |

| Transcriptomics (RNA-Seq) | Labeling of newly synthesized RNA to quantify gene expression dynamics. | Identification of actively transcribed genes in response to stimuli or during developmental processes. nih.govmdpi.com |

| Proteomics (Mass Spectrometry) | Tracing metabolic precursors into amino acid and protein synthesis pathways. | Understanding the impact of metabolic reprogramming on protein expression and cellular function. frontiersin.org |

| Metabolomics | Providing a direct measure of the flux through uridine-related metabolic pathways. | Correlating changes in metabolite pools with gene and protein expression data for a holistic view of cellular metabolism. masseycancercenter.org |

This multi-omics approach, powered by stable isotope tracers like this compound, is crucial for building a systems-level understanding of biology and disease.

Computational Modeling and Simulation of Metabolic Networks with this compound Tracing Data

Computational modeling and simulation are indispensable tools for interpreting the complex datasets generated from this compound tracing experiments. nih.gov These models allow researchers to simulate the flow of metabolites through intricate metabolic networks and to predict how perturbations, such as disease or drug treatment, will affect these pathways.

Flux Balance Analysis (FBA) is a widely used computational method that analyzes metabolic fluxes in a network. nih.gov By incorporating data from this compound tracing, FBA models can be constrained to reflect actual metabolic activities within the cell, leading to more accurate predictions. nih.gov For example, in a study of SARS-CoV-2 infection, a constraint-based modeling approach was used to identify potential antiviral targets by analyzing the metabolic demands of the virus. nih.gov this compound tracing data could further refine such models by providing precise measurements of nucleotide synthesis rates.

Thermodynamics-based Flux Analysis (TFA) is another computational approach that integrates thermodynamic constraints to provide a more realistic representation of metabolic fluxes. epfl.ch The addition of thermodynamic constraints can significantly alter the predicted relationships between reactions in a metabolic network. epfl.ch Data from this compound tracing can be used to validate and improve the accuracy of these thermodynamically constrained models.

The integration of this compound tracing data into these computational frameworks enables a more dynamic and quantitative understanding of metabolism. It allows for the identification of key regulatory nodes in metabolic networks and can help in the design of experiments to test specific hypotheses about metabolic function.

The table below highlights key computational modeling techniques and their application with this compound tracing data.

| Computational Modeling Technique | Description | Application with this compound Data |

| Flux Balance Analysis (FBA) | A method for simulating metabolic fluxes in a genome-scale metabolic model. | Constraining the model with experimentally determined flux rates to increase predictive accuracy. nih.gov |

| Thermodynamics-based Flux Analysis (TFA) | An extension of FBA that incorporates thermodynamic constraints on reaction directionality. | Validating and refining thermodynamically constrained models of metabolic networks. epfl.ch |

| Metabolic Flux Analysis (MFA) | A technique to quantify the in vivo reaction rates of a metabolic network. | Directly using the isotopic labeling patterns from this compound to calculate intracellular fluxes. eurisotop.com |

Potential for this compound in Advancing Systems Biology and Synthetic Biology Investigations

The unique properties of this compound make it a valuable tool for advancing research in both systems biology and synthetic biology. These fields aim to understand and engineer complex biological systems, and this compound provides a means to probe and quantify fundamental cellular processes.

In systems biology, this compound is instrumental in elucidating the intricate networks of interactions that govern cellular behavior. By tracing the flow of this stable isotope-labeled nucleoside, researchers can map out metabolic pathways and understand how they are regulated and interconnected with other cellular processes like signaling and gene expression. mdpi.com This is crucial for constructing comprehensive models of cellular function and for understanding how these systems respond to genetic or environmental perturbations. For example, this compound has been used to differentiate between uridine and pseudouridine (B1679824) in RNA, which is critical for understanding post-transcriptional modifications and their role in gene regulation. researchgate.netoup.com

In synthetic biology, where the goal is to design and construct new biological parts, devices, and systems, this compound can be used to assess the performance of engineered metabolic pathways. idtdna.com By introducing this compound into a genetically modified organism, researchers can measure the flux through the engineered pathway and identify any bottlenecks or inefficiencies. This information is vital for optimizing the design of synthetic circuits and for ensuring that they function as intended. For instance, in the de novo synthesis of genes, long, high-quality oligonucleotides are required, and the efficiency of their synthesis could be monitored and optimized using labeled precursors. idtdna.com

The ability to precisely track the metabolic fate of this compound provides a powerful handle for both understanding and engineering biological systems. As our ability to synthesize and analyze isotopically labeled compounds improves, the applications of this compound in systems and synthetic biology are expected to expand significantly.

The table below summarizes the potential applications of this compound in these advanced research fields.

| Research Field | Application of this compound | Potential Impact |

| Systems Biology | Mapping metabolic networks and their regulation. Studying post-transcriptional modifications. | Building comprehensive models of cellular function and understanding disease mechanisms. mdpi.comresearchgate.netoup.com |

| Synthetic Biology | Assessing the performance of engineered metabolic pathways. Optimizing the design of synthetic biological circuits. | Enhancing the predictability and efficiency of engineered biological systems. idtdna.com |

Q & A

Q. How is Uridine-5,6-d2 characterized for isotopic purity and chemical identity in research settings?

Methodological Answer: Isotopic purity and chemical identity are verified using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). For NMR, deuterium incorporation at positions 5 and 6 is confirmed by the absence of proton signals at these sites, while MS provides exact mass determination (e.g., 246.0821 for the deuterated compound) . Chemical identity is further validated via SMILES and InChI descriptors, which ensure structural accuracy .

Q. What are the standard applications of this compound in metabolic studies?

Methodological Answer: this compound is used as a stable isotope tracer to investigate RNA synthesis and nucleotide metabolism. Researchers administer the compound in cell cultures or animal models, followed by LC-MS/MS analysis to track deuterium incorporation into RNA or metabolic intermediates. Controls include unlabeled uridine to distinguish endogenous vs. tracer-derived metabolites .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. Isotope dilution methods, using a deuterated internal standard (e.g., Uridine-13C,15N2), improve accuracy by correcting for matrix effects. Sample preparation involves protein precipitation and solid-phase extraction to minimize interference .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence metabolic flux analysis (MFA) outcomes?

Methodological Answer: Deuterium kinetic isotope effects (KIEs) can alter enzyme reaction rates, potentially skewing MFA results. To mitigate this, researchers compare flux distributions derived from this compound with those from non-deuterated analogs. Computational models (e.g., isotopomer spectral analysis) are adjusted to account for KIEs, and validation experiments using 13C-labeled uridine are recommended .

Q. What experimental design considerations are critical for using this compound in in vivo RNA turnover studies?

Methodological Answer: Key factors include dose optimization to avoid isotopic dilution, sampling timepoints aligned with RNA synthesis/degradation kinetics, and tissue-specific extraction protocols. For longitudinal studies, pulse-chase labeling with this compound is paired with RNA-seq or radiolabeling to validate turnover rates. Confounding variables like dietary uridine intake must be controlled .

Q. How can conflicting data on this compound’s stability in long-term storage be resolved?

Methodological Answer: Discrepancies in stability studies often arise from variations in storage conditions (e.g., temperature, light exposure) or analytical methods. Researchers should replicate stability tests under controlled environments (e.g., 4°C vs. room temperature) and use orthogonal techniques (e.g., NMR for structural integrity, HPLC for purity) to assess degradation. Peer-reviewed protocols from repositories like Beilstein Journal of Organic Chemistry provide standardized guidelines .

Q. What strategies address isotopic interference when this compound is used alongside other deuterated metabolites?

Methodological Answer: High-resolution mass spectrometry (HRMS) distinguishes this compound from co-eluting deuterated compounds by resolving power (e.g., m/z 246.0821 vs. 247.0895). Chromatographic separation (e.g., HILIC columns) and selective ion monitoring (SIM) further reduce interference. Data analysis pipelines should include isotope correction algorithms .

Data Analysis and Interpretation

Q. How should researchers handle anomalous deuterium enrichment ratios in this compound tracing experiments?

Methodological Answer: Anomalies may arise from non-specific deuteration (e.g., exchange with cellular water) or enzymatic reversibility. Researchers should perform control experiments with deuterium oxide (D2O) to quantify background deuteration. Statistical outlier tests (e.g., Grubbs’ test) and kinetic modeling differentiate experimental artifacts from biologically relevant signals .

Q. What computational tools are effective for modeling this compound’s role in nucleotide salvage pathways?

Methodological Answer: Systems biology tools like COPASI or INCA (Isotopomer Network Compartmental Analysis) integrate isotopic labeling data with metabolic networks. These platforms enable flux balance analysis (FBA) to quantify salvage pathway activity. Model validation requires comparison with knockout cell lines (e.g., uridine kinase-deficient models) .

Q. How can researchers validate the specificity of this compound in RNA vs. DNA synthesis studies?

Methodological Answer: DNA contamination is minimized via RNase-free DNase treatment during RNA extraction. Specificity is confirmed by comparing deuterium incorporation in RNA (via LC-MS/MS) with DNA (using PCR amplification and dNTP analysis). Parallel experiments with 5-bromo-uridine and immunofluorescence staining provide orthogonal validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.